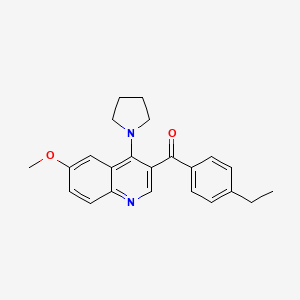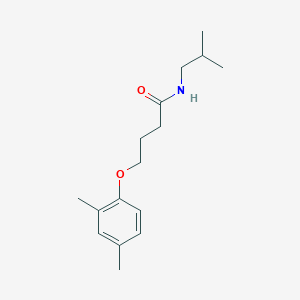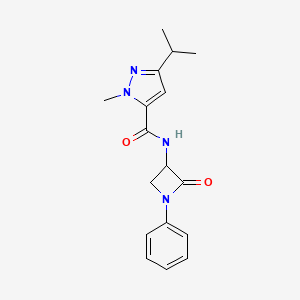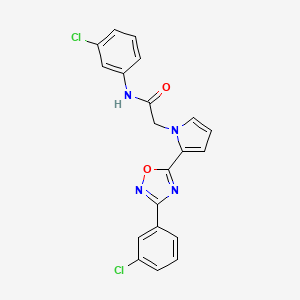
(4-Ethylphenyl)(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylphenyl)(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone, also known as EPMQ, is a synthetic compound that belongs to the family of quinoline derivatives. EPMQ has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Simultaneous Double Functionalization : A study demonstrates the synthesis of similar compounds through simultaneous double C2/C3 functionalization of the quinoline molecule, showcasing innovative approaches in organic synthesis (Belyaeva et al., 2018).
- Intramolecular Rearrangement : Another research outlines the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement, indicating the versatility of pyrrolidinylquinoline derivatives in complex organic transformations (Jing et al., 2018).
- Photochemical Substitution : The photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinolines, with methanol showcases the potential for photoinduced reactions in synthesizing related compounds (Castellano et al., 1975).
Medicinal Chemistry Applications
- PET Imaging in Parkinson's Disease : Research into the synthesis of PET imaging agents for Parkinson's disease, such as HG-10-102-01, highlights the relevance of quinoline derivatives in developing diagnostic tools (Wang et al., 2017).
- Benzylisoquinoline Alkaloids : The isolation of new benzylisoquinoline alkaloids from natural sources suggests the potential of quinoline derivatives in discovering novel bioactive compounds (Pudjiastuti et al., 2010).
Material Science and Luminescence
- Luminescent Diimine Ligands : The development of novel diimine ligands containing pyrrolo[3,2-c]isoquinoline systems for Ir(III) luminescent complexes showcases the application of similar compounds in creating materials with specific photophysical properties (Shakirova et al., 2018).
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-16-6-8-17(9-7-16)23(26)20-15-24-21-11-10-18(27-2)14-19(21)22(20)25-12-4-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMVYFIMUXRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)


![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)